Cephaeline vs. Emetine in Protected Primary CLL Cells: 8.1-Fold Higher Potency
In a comparative study of protected primary CLL cells co-cultured with bone marrow stromal cells (BMSCs), cephaeline demonstrated a relative IC50 of 35 nM. This is 5.4-fold more potent than emetine (IC50 190 nM) and 8.1-fold more potent than ouabain (IC50 287 nM) [1]. The enhanced potency of cephaeline in this microenvironment-protected context distinguishes it from emetine as a lead scaffold for targeting stromal-mediated drug resistance.
| Evidence Dimension | Cytotoxicity in protected primary CLL cells (BMSC co-culture) |
|---|---|
| Target Compound Data | Relative IC50 = 35 nM |
| Comparator Or Baseline | Emetine: IC50 = 190 nM; Ouabain: IC50 = 287 nM |
| Quantified Difference | 5.4-fold more potent than emetine; 8.1-fold more potent than ouabain |
| Conditions | Primary CLL cells co-cultured with protective bone marrow stromal cells; mechanism involves HIF-1α repression and redox homeostasis disruption |
Why This Matters
For researchers investigating microenvironment-mediated drug resistance in hematologic malignancies, cephaeline offers a substantially lower IC50 against protected CLL cells compared to its closest analog emetine, reducing the required compound concentration and potentially expanding the therapeutic window.
- [1] Yosifov D, et al. Oxidative stress as candidate therapeutic target to overcome microenvironmental protection of CLL. Leukemia. 2022. View Source
